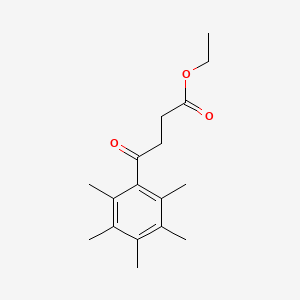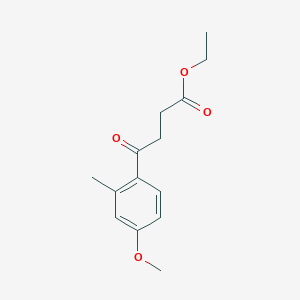
2-Bromo-4-(2-ethoxyphenyl)-1-butene
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would likely include a bromine atom attached to the second carbon in the butene chain, an ethoxyphenyl group attached to the fourth carbon, and a double bond between the first and second carbons in the butene chain .Chemical Reactions Analysis
This compound could potentially undergo various chemical reactions due to the presence of the bromine atom and the double bond in the butene chain. For instance, it could participate in elimination reactions, substitution reactions, or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the bromine atom could make it relatively heavy and polar, while the ethoxyphenyl group could contribute to its aromaticity .Aplicaciones Científicas De Investigación
Synthetic Applications and Reaction Studies
Heterodimerization of Olefins : Research has shown that brominated olefins, similar in structure to 2-Bromo-4-(2-ethoxyphenyl)-1-butene, are pivotal in heterodimerization reactions, which are essential for the synthesis of complex organic molecules. These reactions, under the influence of specific catalysts and conditions, offer pathways to produce compounds with potential pharmaceutical applications, demonstrating the utility of brominated olefins in creating functionally diverse organic molecules (RajanBabu et al., 2003).
Building Blocks for Molecular Electronics : Aryl bromides, structurally related to 2-Bromo-4-(2-ethoxyphenyl)-1-butene, are identified as crucial precursors for the development of molecular wires and electronic materials. These compounds undergo efficient transformations to form oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, highlighting their significance in the advancement of molecular electronics and their potential in creating conductive pathways in nanoscale devices (Stuhr-Hansen et al., 2005).
Organic Synthesis Building Blocks : The reactivity of brominated butenones, akin to 2-Bromo-4-(2-ethoxyphenyl)-1-butene, with various reagents showcases their utility as building blocks in organic synthesis. These compounds participate in reactions leading to the formation of heterocycles and carbocycles, offering insights into the development of novel synthetic routes and methodologies for producing complex organic structures (Westerlund et al., 2001).
Synthesis of Conjugated Polymers : Brominated compounds are integral in the synthesis of conjugated diblock copolymers, demonstrating a single catalyst's ability to mediate distinct living polymerizations. This research underscores the importance of brominated intermediates in polymer science, paving the way for the development of materials with novel properties and applications (Wu et al., 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(3-bromobut-3-enyl)-2-ethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-3-14-12-7-5-4-6-11(12)9-8-10(2)13/h4-7H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOSNHFJABXGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274384 | |
| Record name | 1-(3-Bromo-3-buten-1-yl)-2-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(2-ethoxyphenyl)-1-butene | |
CAS RN |
951889-88-6 | |
| Record name | 1-(3-Bromo-3-buten-1-yl)-2-ethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-3-buten-1-yl)-2-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-4-[(3-trifluoromethyl)phenyl]-1-butene](/img/structure/B3314795.png)
![2-Bromo-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314799.png)

![2-Methyl-3-[(3-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314812.png)
![2-Chloro-3-[(4-trifluoromethyl)phenyl]-1-propene](/img/structure/B3314820.png)


![2-Chloro-3-[(3-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314842.png)

![2-Chloro-3-[(4-N,N-dimethylamino)phenyl]-1-propene](/img/structure/B3314857.png)



